BenchChemオンラインストアへようこそ!

Rimiterol

β2-adrenoceptor selectivity bronchodilator cardioselectivity isoprenaline alternative

Rimiterol (erythro-(3,4-dihydroxyphenyl)-2-piperidyl-methanol hydrobromide) is a catecholamine-class, short-acting selective β2-adrenoceptor agonist (SABA) developed as a bronchodilator for reversible airways obstruction. Unlike resorcinol-based β2-agonists (e.g., terbutaline, fenoterol), rimiterol retains the catechol nucleus characteristic of isoprenaline, which confers a distinct metabolic and pharmacokinetic profile including a very short plasma half-life (.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 32953-89-2
Cat. No. B1680638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimiterol
CAS32953-89-2
SynonymsR 798
R-798
rimiterol
WG 253
WG-253
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O
InChIInChI=1S/C12H17NO3/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9/h4-5,7,9,12-16H,1-3,6H2/t9-,12+/m0/s1
InChIKeyIYMMESGOJVNCKV-JOYOIKCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rimiterol (CAS 32953-89-2): A Short-Acting Selective β2-Adrenoceptor Agonist for Bronchodilator Research and Procurement


Rimiterol (erythro-(3,4-dihydroxyphenyl)-2-piperidyl-methanol hydrobromide) is a catecholamine-class, short-acting selective β2-adrenoceptor agonist (SABA) developed as a bronchodilator for reversible airways obstruction [1]. Unlike resorcinol-based β2-agonists (e.g., terbutaline, fenoterol), rimiterol retains the catechol nucleus characteristic of isoprenaline, which confers a distinct metabolic and pharmacokinetic profile including a very short plasma half-life (<5 min intravenously) and rapid onset of bronchodilator action [2]. It is classified under ATC code R03AC05 and is administered via pressurized aerosol inhalation or intravenous infusion, the latter being a relatively uncommon route among SABAs that imparts unique utility in severe acute asthma management [1].

Why Rimiterol Cannot Be Assumed Interchangeable with Salbutamol, Terbutaline, or Fenoterol in Research or Clinical Procurement


Although rimiterol shares the β2-adrenoceptor agonist mechanism with other SABAs, critical pharmacological distinctions preclude simple class substitution. Its catechol structure subjects it to rapid catechol-O-methyltransferase (COMT)-mediated inactivation, yielding a plasma half-life of <5 minutes—substantially shorter than the resorcinol-based agents terbutaline and fenoterol [1]. Direct comparative studies demonstrate that rimiterol's speed of bronchodilator onset, duration of effect, and cardiac safety profile differ quantitatively from salbutamol, terbutaline, fenoterol, and isoprenaline when matched for equivalent bronchodilator doses [2]. These differences are not marginal; they dictate fundamentally distinct clinical use-cases—particularly where ultra-short duration with rapid onset and minimal tachycardia are the defining selection criteria [3].

Quantitative Comparative Evidence: Rimiterol vs. Isoprenaline, Salbutamol, Terbutaline, and Fenoterol


Cardiac β1-Sparing: Rimiterol vs. Isoprenaline — Direct Head-to-Head Intravenous β2-Selectivity Comparison in Asthmatic Patients

In a double-blind, placebo-controlled intravenous study in seven asthmatic patients, for an equivalent bronchodilator response, isoprenaline increased heart rate approximately 2 times more than rimiterol [1]. Isoprenaline was approximately 8 times as potent as rimiterol in producing bronchodilation (equimolar comparison), but approximately 16 times as potent in increasing heart rate, yielding a β2-selectivity advantage for rimiterol of roughly 2-fold over isoprenaline [1]. In a related study in histamine-challenged subjects, rimiterol (98%) and isoprenaline (69%) protected against bronchoconstriction; for these ventilatory responses, heart rate increases were 31.9 beats/min (rimiterol) vs. 44.3 beats/min (isoprenaline) [2]. This translates to a clinically meaningful reduction in tachycardia at equi-effective bronchodilator doses.

β2-adrenoceptor selectivity bronchodilator cardioselectivity isoprenaline alternative intravenous bronchodilator

Ultra-Rapid Bronchodilator Onset: Rimiterol vs. Fenoterol — Inhaled Head-to-Head at 3 Minutes Post-Dose

A placebo-controlled crossover study in 10 patients with reversible airways obstruction compared inhaled rimiterol (400 μg) vs. fenoterol (400 μg) via pressurized aerosol. Rimiterol produced a significantly better effect on forced expiratory volume (FEV) at 3 minutes post-inhalation than fenoterol [1]. Conversely, fenoterol was more effective at 120 minutes post-inhalation, consistent with its longer duration profile. Critically, rimiterol showed no effect on heart rate compared with a statistically significant increase produced by fenoterol over the first 10 minutes [1]. This combination of ultra-rapid onset with negligible early cardiac stimulation is a defining differentiator.

bronchodilator onset speed acute asthma attack FEV improvement fenoterol alternative

Short Duration with Reduced Cardiac Stimulation: Rimiterol vs. Salbutamol — IPPV Aerosol Head-to-Head in Asthmatic Patients

In a controlled comparison using intermittent positive-pressure ventilation (IPPV) in 15 asthmatic patients, 0.5% rimiterol and 0.5% salbutamol aerosols were equipotent in peak bronchodilator effect. However, salbutamol had a significantly longer duration of bronchodilator action, while rimiterol produced significantly less increase in heart rate than salbutamol [1]. In normal volunteers, there was no difference between mean heart rates after 0.5% rimiterol and saline placebo, whereas 0.5% salbutamol produced a highly significant increase in mean heart rate [1]. This demonstrates that rimiterol delivers equivalent peak bronchodilation to salbutamol with a superior cardiac safety margin in the acute setting, albeit with intentionally shorter persistence of effect.

short-acting bronchodilator IPPV aerosol salbutamol alternative cardiac safety

Faster Onset, Shorter Duration: Rimiterol vs. Terbutaline — Objective and Subjective Aerosol Comparison in Chronic Asthma

A double-blind objective study in 21 chronic asthma patients compared rimiterol, terbutaline, and a rimiterol-terbutaline combination. No significant differences in mean FEV1 improvements were observed during the first 30 minutes after drug administration. However, at 45 minutes and thereafter, terbutaline produced a significantly greater degree of bronchodilation than rimiterol or the combination [1]. In a companion subjective study of 27 patients, patients could detect the more prolonged bronchodilator activity of terbutaline but not the more rapid speed of onset of rimiterol [1]. A review further noted that rimiterol (400 μg) was faster in onset but shorter in duration than terbutaline (400 μg), though most chronic asthmatic patients preferred terbutaline for sustained relief [2]. This temporal dissociation—faster onset but shorter duration—is the defining pharmacological trade-off differentiating rimiterol from terbutaline.

terbutaline comparator bronchodilator duration FEV1 time course chronic asthma

Intravenous Half-Life and Titratability: Rimiterol vs. Salbutamol — Infusion Pharmacodynamics in Severe Asthma

Rimiterol's intravenous pharmacokinetic profile is a key differentiator for acute care applications. Its plasma half-life is approximately <5 minutes when administered intravenously [1], compared with salbutamol's half-life of approximately 4–6 hours. In a controlled intravenous infusion study in asthmatic patients, heart rate on rimiterol reached equilibrium earlier during infusions and declined more rapidly after infusion cessation than did heart rate on salbutamol [2]. A separate crossover study demonstrated that the metabolic and cardiovascular side-effects of equimolar salbutamol and rimiterol infusions were similar in magnitude, but the investigators concluded that 'rimiterol may be preferable for infusion because of its short plasma half-life' [3]. This rapid offset provides a safety advantage: if adverse effects emerge, drug effect dissipates quickly upon infusion discontinuation, enabling more precise dose titration guided by heart rate monitoring.

intravenous bronchodilator plasma half-life dose titration safety status asthmaticus

High-Value Application Scenarios for Rimiterol Based on Quantitative Comparative Evidence


Acute Severe Asthma Attack — Ultra-Rapid Onset Bronchodilator with Minimal Cardiac Stimulation

Rimiterol's significantly better FEV improvement at 3 minutes post-inhalation compared to fenoterol (400 μg each, pressurized aerosol) [1], combined with no heart rate increase over the first 10 minutes versus fenoterol's statistically significant tachycardia, makes it the preferred SABA for emergency bronchodilation where speed is paramount and cardiac stimulation is contraindicated. Its short duration ensures that any adverse effects resolve rapidly.

Intravenous Bronchodilator Therapy for Status Asthmaticus — Titratable Dosing via Heart Rate Monitoring

Rimiterol's plasma half-life of <5 minutes and the observation that heart rate reaches equilibrium earlier during infusion and declines more rapidly post-infusion compared to salbutamol [2] enable a uniquely titratable intravenous regimen. Clinicians can adjust the infusion rate using heart rate as a real-time pharmacodynamic biomarker—a safety feature not replicable with longer-half-life β2-agonists.

Pre-Exercise Bronchospasm Prophylaxis — Fast Onset, Rapid Offset

Rimiterol's faster onset compared to terbutaline (400 μg each) [3] and its short duration make it ideal for pre-exercise inhalation, where rapid protection is needed but prolonged β2-agonist exposure post-exercise is undesirable. This application leverages the temporal profile demonstrated in the objective and subjective terbutaline comparison studies.

Intermittent Positive-Pressure Ventilation (IPPV) Adjunct — Equivalent Peak Bronchodilation Without Tachycardia

When bronchodilators are administered via IPPV, rimiterol (0.5%) delivers peak bronchodilation equipotent to salbutamol (0.5%) but with heart rates indistinguishable from saline placebo in normal volunteers, unlike salbutamol which produced a highly significant heart rate increase [4]. This makes rimiterol the agent of choice for IPPV-based bronchodilator delivery in patients where even modest tachycardia poses risk.

Quote Request

Request a Quote for Rimiterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.